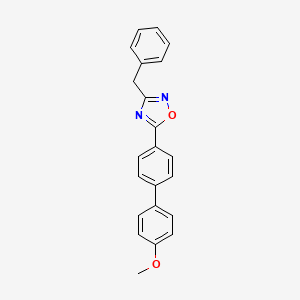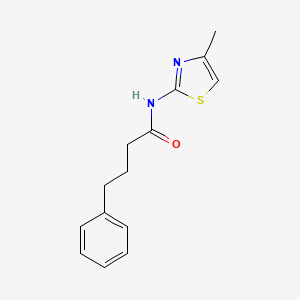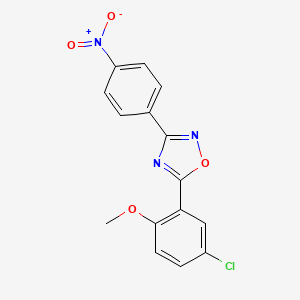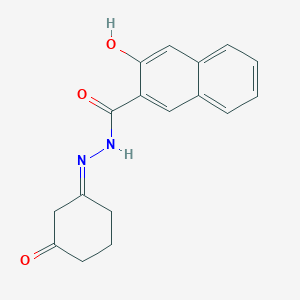
N-(4-cyanophenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-1-phenylmethanesulfonamide, also known as NPD1, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. NPD1 is a small molecule that belongs to the class of sulfonamides, and it has been shown to possess anti-inflammatory and neuroprotective properties.
作用机制
The mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is thought to involve the activation of signaling pathways that regulate inflammation and cell survival. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In vivo studies have shown that N-(4-cyanophenyl)-1-phenylmethanesulfonamide can reduce brain damage and improve neurological function in models of stroke and traumatic brain injury. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to reduce inflammation and joint damage in models of rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. N-(4-cyanophenyl)-1-phenylmethanesulfonamide is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using N-(4-cyanophenyl)-1-phenylmethanesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. N-(4-cyanophenyl)-1-phenylmethanesulfonamide also has a short half-life in vivo, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on N-(4-cyanophenyl)-1-phenylmethanesulfonamide. One area of interest is the development of N-(4-cyanophenyl)-1-phenylmethanesulfonamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(4-cyanophenyl)-1-phenylmethanesulfonamide in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its potential applications in treating various diseases.
合成方法
The synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-phenylmethanamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of N-(4-cyanophenyl)-1-phenylmethanesulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR spectroscopy.
科学研究应用
N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been studied extensively in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N-(4-cyanophenyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory effects in models of multiple sclerosis and rheumatoid arthritis. In cancer research, N-(4-cyanophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGDNJOKSZBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)


![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5856223.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)
![2-{[(1-ethyl-1H-benzimidazol-5-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5856237.png)



